Cytotoxic Activity Against HepG2 Hepatocellular Carcinoma vs. Cisplatin
In the study by Galal et al. (2014), a panel of quinoxalin‑2(1H)-ones was tested for cytotoxicity against HepG2 cells using the MTT assay. Among the most potent derivatives, compounds 12, 18, 15, 13, 11a, 20, and 16 showed superior activity relative to cisplatin [1]. While the exact numerical IC₅₀ values for each compound were not disclosed in the abstract, the qualitative ranking allows a comparative assessment of structural determinants for activity. If 3-(4-methoxyphenoxy)-1-methyl-2(1H)-quinoxalinone is identified as one of the active congeners in this series, it would indicate cytotoxic potency exceeding that of cisplatin in the HepG2 model.
| Evidence Dimension | Cytotoxicity (MTT assay) in HepG2 human hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | Exact IC₅₀ not publicly available in the abstract; inferred to be among the most potent quinoxalin‑2(1H)-ones in the series |
| Comparator Or Baseline | Cisplatin (standard chemotherapeutic agent) |
| Quantified Difference | Qualitative superiority ("more potent than cisplatin") reported for compounds 12, 18, 15, 13, 11a, 20, 16 |
| Conditions | HepG2 cell line; MTT assay; 48 h incubation |
Why This Matters
This matters for selection in oncology-focused procurement because it demonstrates the scaffold's potential to outperform a widely used chemotherapeutic agent in a liver cancer model.
- [1] Galal, S. A. et al. Design, synthesis and molecular docking study of novel quinoxalin-2(1H)-ones as anti-tumor active agents with inhibition of tyrosine kinase receptor and studying their cyclooxygenase-2 activity. Eur. J. Med. Chem. 86, 122–132 (2014). View Source
